

Application Notes and Protocols for UNC4203 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC4203 is a potent and highly selective inhibitor of MERTK (Mer Tyrosine Kinase), a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[1] Aberrant MERTK signaling is implicated in various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for in vitro assays to characterize the activity of **UNC4203**, including a biochemical kinase binding assay and a cell-based phosphorylation assay. The provided methodologies and data will aid researchers in the evaluation of **UNC4203** and similar MERTK inhibitors.

Data Presentation

Table 1: UNC4203 Kinase Inhibitory Activity

This table summarizes the in vitro inhibitory activity of **UNC4203** against MERTK and other related kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

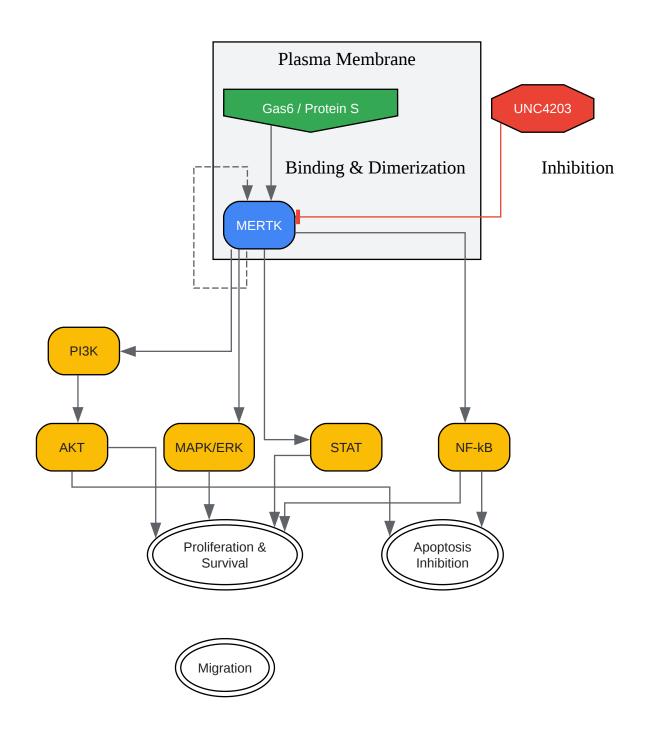


Kinase Target	IC50 (nM)
MERTK	1.2
AXL	140
TYRO3	42
FLT3	90
[Source: MedchemExpress.com[1]]	

Signaling Pathway

MERTK is a receptor tyrosine kinase that, upon binding to its ligands such as Gas6 or Protein S, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for cell survival, proliferation, migration, and inhibition of apoptosis. **UNC4203** exerts its effect by inhibiting the kinase activity of MERTK, thereby blocking these downstream signals.





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MERTK Signaling Pathway and UNC4203 Inhibition.

Experimental Protocols



MERTK Biochemical Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of **UNC4203** to the MERTK kinase domain.[2]

Materials:

- Recombinant MERTK enzyme
- LanthaScreen™ Eu-anti-Tag Antibody
- Kinase Tracer 236
- 1X Kinase Buffer A
- **UNC4203** (or other test compounds)
- DMSO
- 384-well low-volume white plates

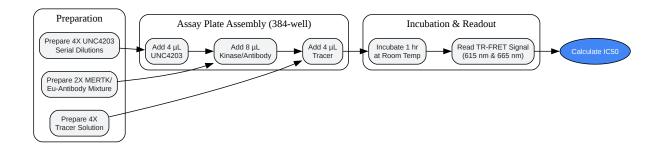
Procedure:

- Compound Preparation:
 - Prepare a 4-fold serial dilution of **UNC4203** in DMSO. A suggested starting concentration is 1 mM.
 - Further dilute the compound solutions in 1X Kinase Buffer A to achieve the desired 4X final assay concentrations.
- Kinase/Antibody Mixture Preparation:
 - Prepare a 2X kinase/antibody solution in 1X Kinase Buffer A. The final concentrations in the assay should be optimized, but a starting point is 5 nM kinase and 2 nM Eu-Anti-GST Antibody.[3]



- Tracer Preparation:
 - Prepare a 4X tracer solution in 1X Kinase Buffer A. A suggested concentration for Kinase Tracer 236 is 30 nM.[3]
- Assay Assembly:
 - Add 4 μL of the 4X UNC4203 dilution to the wells of a 384-well plate.
 - Add 8 μL of the 2X kinase/antibody mixture to each well.
 - Add 4 μL of the 4X tracer solution to each well.
 - Final volume in each well will be 16 μL.
- Incubation and Measurement:
 - Incubate the plate at room temperature for 1 hour, protected from light.
 - Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm with an excitation at 340 nm.
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the UNC4203 concentration and fit the data to a four-parameter logistic model to determine the IC50 value.





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Workflow for MERTK Kinase Binding Assay.

Cell-Based MERTK Autophosphorylation Assay (HTRF®)

This protocol describes a cell-based assay to measure the inhibitory effect of **UNC4203** on MERTK autophosphorylation at tyrosine 749 (Tyr749).[4]

Materials:

- Cells expressing MERTK (e.g., HepG2 cells)
- Complete cell culture medium
- UNC4203 (or other test compounds)
- Pervanadate (optional, to increase phosphorylation signal)
- HTRF® Phospho-MERTK (Tyr749) and Total MERTK detection reagents
- Supplemented lysis buffer
- 96-well cell culture plates
- 384-well low-volume white microplates



Procedure:

Cell Seeding:

- Seed MERTK-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 100,000 cells/well for HepG2).
- Incubate overnight at 37°C, 5% CO2.

Compound Treatment:

- Prepare serial dilutions of UNC4203 in cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of UNC4203.
- Incubate for the desired time (e.g., 1 hour).

Cell Lysis:

- (Optional) Add a stimulating agent like Pervanadate for 30 minutes before lysis to enhance the phosphorylation signal.
- Aspirate the medium and add 50 μL of supplemented lysis buffer to each well.
- Incubate for 30 minutes at room temperature with gentle shaking.

HTRF® Detection:

- $\circ\,$ Transfer 16 μL of the cell lysate from each well of the 96-well plate to a 384-well white microplate.
- \circ Add 4 μ L of the HTRF® Phospho-MERTK (Tyr749) detection reagents to one set of wells and 4 μ L of the HTRF® Total MERTK detection reagents to a parallel set of wells.
- Incubate overnight at room temperature, protected from light.
- Measurement and Data Analysis:



- Read the HTRF signal on a compatible plate reader.
- Calculate the ratio of the phospho-MERTK signal to the total MERTK signal to normalize for cell number.
- Plot the normalized signal against the logarithm of the UNC4203 concentration to determine the IC50 value for the inhibition of MERTK phosphorylation.[4]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of **UNC4203** as a MERTK inhibitor. The biochemical binding assay confirms direct target engagement, while the cell-based phosphorylation assay validates its activity in a cellular context. These assays are essential tools for the preclinical evaluation of **UNC4203** and can be adapted for high-throughput screening of other potential MERTK inhibitors.

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